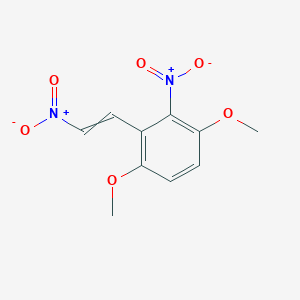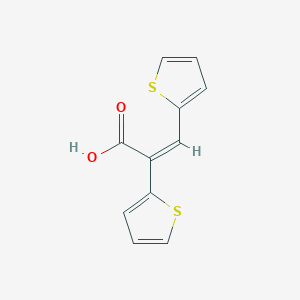
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is a chemical compound with a complex structure that includes a cyano group, a pyrimidine ring, and a hydroxybutenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable cyanoacetylene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)propionamide
Uniqueness
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide is unique due to the presence of the hydroxybutenamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyano group, pyrimidine ring, and hydroxybutenamide moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-7(2)14-11(13-6)15-10(17)9(5-12)8(3)16/h4,16H,1-3H3,(H,13,14,15,17) |
Clé InChI |
NYYDGBDGCSARCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)C(=C(C)O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)


![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)

